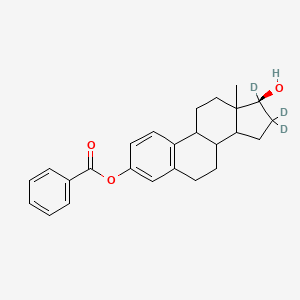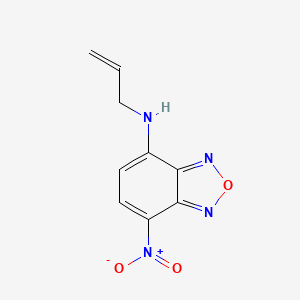
7-Nitro-N-(prop-2-en-1-yl)-2,1,3-benzoxadiazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,1,3-Benzoxadiazol-4-amine, 7-nitro-N-2-propen-1-yl- is a compound that belongs to the class of benzoxadiazoles. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of the nitro group and the propenyl group in its structure makes it a versatile molecule with unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,1,3-Benzoxadiazol-4-amine, 7-nitro-N-2-propen-1-yl- typically involves the nitration of 2,1,3-benzoxadiazole followed by the introduction of the propenyl group. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent reaction with propenylamine introduces the propenyl group to the amine functionality.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and concentration of reagents. This method enhances the yield and purity of the final product.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The propenyl group can participate in various substitution reactions, such as nucleophilic substitution, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed:
Amino Derivatives: Reduction of the nitro group forms amino derivatives.
Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophile used in substitution reactions.
Scientific Research Applications
2,1,3-Benzoxadiazol-4-amine, 7-nitro-N-2-propen-1-yl- has several applications in scientific research:
Chemistry: It is used as a fluorescent probe in analytical chemistry due to its ability to emit fluorescence upon excitation.
Biology: The compound is used in biological assays to detect the presence of specific ions or molecules.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,1,3-Benzoxadiazol-4-amine, 7-nitro-N-2-propen-1-yl- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, altering the oxidation state of the compound and affecting its reactivity. The propenyl group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
2,1,3-Benzoxadiazol-4-amine: Lacks the nitro and propenyl groups, making it less reactive.
7-nitro-2,1,3-benzoxadiazole: Lacks the propenyl group, affecting its chemical properties and applications.
2,1,3-Benzoxadiazol-4-amine, 7-nitro-N-methyl-: Similar structure but with a methyl group instead of a propenyl group, leading to different reactivity and applications.
Uniqueness: The presence of both the nitro and propenyl groups in 2,1,3-Benzoxadiazol-4-amine, 7-nitro-N-2-propen-1-yl- makes it a unique compound with versatile chemical properties. These functional groups enhance its reactivity and expand its range of applications in various fields.
Properties
CAS No. |
101237-18-7 |
|---|---|
Molecular Formula |
C9H8N4O3 |
Molecular Weight |
220.18 g/mol |
IUPAC Name |
4-nitro-N-prop-2-enyl-2,1,3-benzoxadiazol-7-amine |
InChI |
InChI=1S/C9H8N4O3/c1-2-5-10-6-3-4-7(13(14)15)9-8(6)11-16-12-9/h2-4,10H,1,5H2 |
InChI Key |
VLSDZFFOEZOBQD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


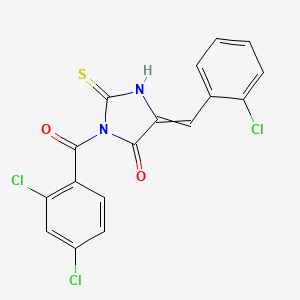
![6H-Dibenzo[b,d]pyran-2-carboxylicacid, 6a,7,10,10a-tetrahydro-1-hydroxy-6,6,9-trimethyl-3-propyl-, (6aR,10aR)-](/img/structure/B14080321.png)
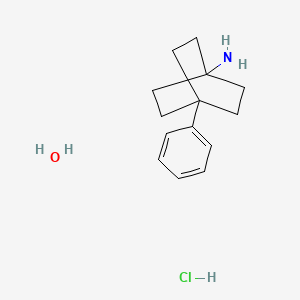
![1-[3-(Benzyloxy)phenyl]-7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080346.png)
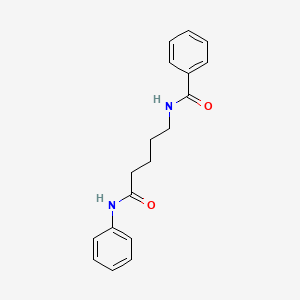
![13-[(1S,2S)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B14080352.png)
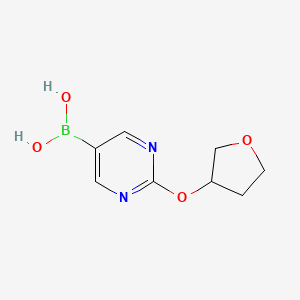
![3-{[7-(2-methoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}propanoic acid](/img/structure/B14080360.png)
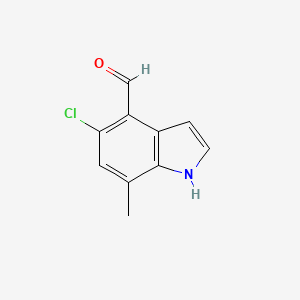
![2-amino-N-[6-(3-aminopropyl)-3-benzyl-15-ethylidene-24-(1-hydroxyethyl)-9-[hydroxy(1H-indol-3-yl)methylidene]-12,21-bis(hydroxymethyl)-18-(1-hydroxy-2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]-3-methylpentanamide](/img/structure/B14080372.png)
![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080373.png)
![1H-Cyclopenta[b]quinoline, 2,3-dihydro-9-phenyl-](/img/structure/B14080382.png)
![5-(2-hydroxy-3,4-dimethylphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14080392.png)
